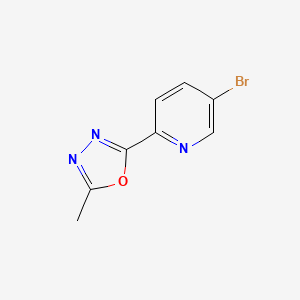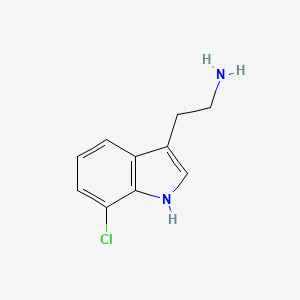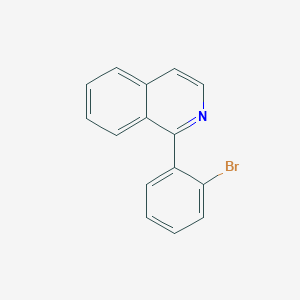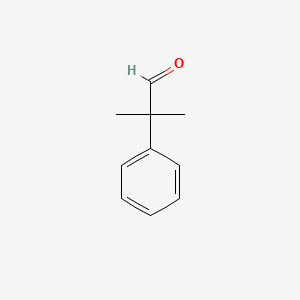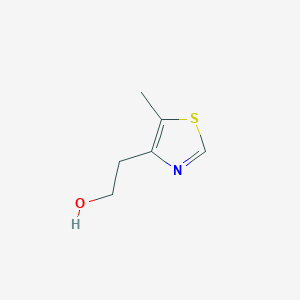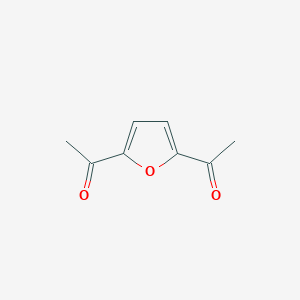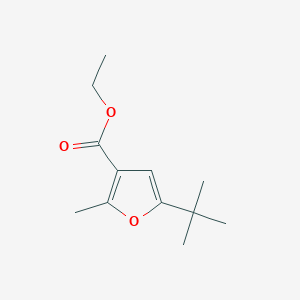
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate
Descripción general
Descripción
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features an ethyl ester group, a tert-butyl group, and a methyl group attached to the furan ring, making it a unique and versatile molecule in organic synthesis and various applications.
Mecanismo De Acción
Target of Action
This compound is structurally related to ethers , which are known to interact with a variety of biological targets.
Mode of Action
Ethers, in general, are known to undergo reactions involving the oxygen atom . For example, in the case of tert-butyl methyl ether, it is prepared by the reaction of tert-butoxide ion with iodomethane
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate are currently unknown. Ethers like etbe (ethyl tert-butyl ether) are known to be involved in combustion processes, contributing to the efficiency of combustion and reducing emissions from vehicles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate typically involves the esterification of 5-(tert-butyl)-2-methylfuran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-(tert-butyl)-2-methylfuran-3-carboxylic acid+ethanolacid catalystEthyl 5-(tert-butyl)-2-methylfuran-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, solvent extraction and distillation techniques are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or substituted furans.
Aplicaciones Científicas De Investigación
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylfuran-3-carboxylate: Lacks the tert-butyl group, resulting in different reactivity and properties.
Ethyl 5-methylfuran-3-carboxylate: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
Methyl 5-(tert-butyl)-2-methylfuran-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and ethyl ester groups, which confer distinct steric and electronic properties. These features make it a valuable compound in organic synthesis and various applications.
Propiedades
IUPAC Name |
ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-6-14-11(13)9-7-10(12(3,4)5)15-8(9)2/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULATFBKVEEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535481 | |
| Record name | Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38453-94-0 | |
| Record name | Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)
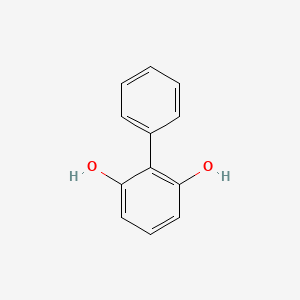

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)


![2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B3052030.png)
